molecular formula C₉H₅D₃N₂O₂ B1155574 1-Methyl-5-nitro-1H-indole-d3

1-Methyl-5-nitro-1H-indole-d3

Cat. No.: B1155574
M. Wt: 179.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitro-1H-indole-d3 is a deuterium-labeled analog of 1-methyl-5-nitro-1H-indole, a key intermediate in synthesizing the antiasthmatic drug Zafirlukast . Its molecular formula is C₉H₅D₃N₂O₂, with a molecular weight of 179.19 g/mol . The deuterium substitution at the methyl group enhances its utility in metabolic and pharmacokinetic studies, where isotopic labeling aids in tracking drug pathways without altering biological activity . The non-deuterated parent compound, 1-methyl-5-nitro-1H-indole, is synthesized via methylation of 5-nitroindole using dimethyl carbonate in DMF under reflux, yielding 83% of a yellow solid with a melting point of 164.7–165.9°C .

Properties

Molecular Formula

C₉H₅D₃N₂O₂

Molecular Weight

179.19

Synonyms

1-Methyl-5-nitroindole-d3;  5-Nitro-1-methylindole-d3;  N-Methyl-5-nitroindole-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Nitroindoles

  • 1-Methyl-5-nitro-1H-indole: The non-deuterated counterpart lacks isotopic labeling, making it unsuitable for tracer studies. It shares identical physical properties (e.g., melting point) except for molecular weight differences .
  • 5-Chloro-3-nitro-1H-indole : Features a chloro substituent at position 5 instead of methyl. This substitution alters electronic properties, increasing electrophilicity at the nitro group, which may enhance reactivity in nucleophilic aromatic substitution reactions .
  • 1-(4-Azidobutyl)-5-nitro-1H-indole : Incorporates an azidobutyl chain at the indole nitrogen, enabling click chemistry applications. Its synthesis involves NaN₃-mediated substitution in DMF, yielding 79% product .

Deuterated vs. Non-Deuterated Derivatives

  • Isotopic Effects: The deuterated form (1-methyl-5-nitro-1H-indole-d3) exhibits a marginally higher molecular weight (179.19 vs.
  • Applications: The deuterated variant is specialized for drug development studies, whereas the non-deuterated form is used broadly in organic synthesis .

Physicochemical Properties

  • Melting Points : Methyl-nitroindoles generally exhibit high melting points (>160°C) due to strong intermolecular interactions. For example, 3-(1-(4-methoxybenzyl)-1H-imidazol-5-yl)-1H-indole melts at 159–160°C , comparable to 1-methyl-5-nitro-1H-indole .
  • Spectroscopic Signatures: Deuterated compounds show distinct ¹H NMR profiles (e.g., absence of methyl proton signals) . Nitro groups in these derivatives typically cause deshielding in ¹³C NMR (e.g., δ ~144 ppm for C-NO₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.